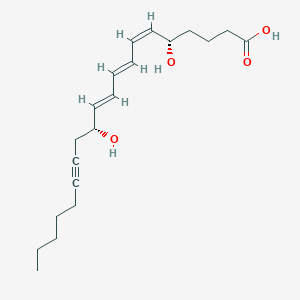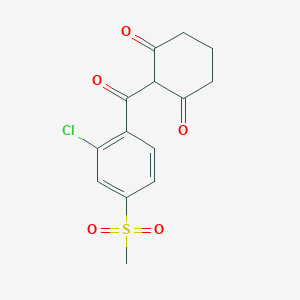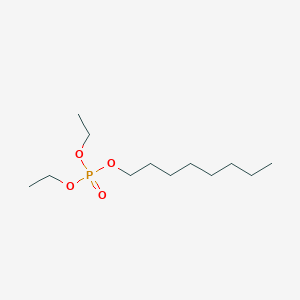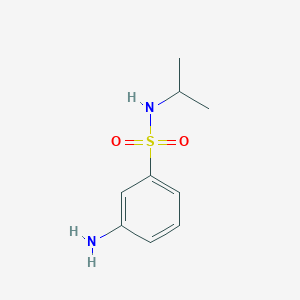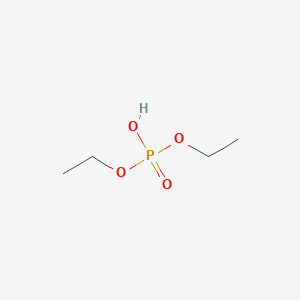![molecular formula C13H17NO4S B048691 4-(Methylthio)-2-[(phenoxyacetyl)amino]butanoic acid CAS No. 123529-85-1](/img/structure/B48691.png)
4-(Methylthio)-2-[(phenoxyacetyl)amino]butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Methylthio)-2-[(phenoxyacetyl)amino]butanoic acid, also known as MTPA, is a synthetic compound that has been widely studied for its potential applications in scientific research. This compound belongs to the family of butyric acid derivatives and has been shown to have various biochemical and physiological effects.
Mechanism Of Action
The mechanism of action of 4-(Methylthio)-2-[(phenoxyacetyl)amino]butanoic acid is not fully understood, but it is believed to act as a competitive inhibitor of certain enzymes involved in fatty acid metabolism. 4-(Methylthio)-2-[(phenoxyacetyl)amino]butanoic acid has been shown to bind to the active site of these enzymes, preventing the binding of their natural substrates. This leads to a decrease in the activity of the enzymes and a subsequent decrease in the production of fatty acids.
Biochemical And Physiological Effects
4-(Methylthio)-2-[(phenoxyacetyl)amino]butanoic acid has been shown to have various biochemical and physiological effects. It has been shown to decrease the levels of certain fatty acids in the blood and liver, which may have implications for the treatment of metabolic disorders such as obesity and diabetes. 4-(Methylthio)-2-[(phenoxyacetyl)amino]butanoic acid has also been shown to have anti-inflammatory properties, which may have potential applications in the treatment of inflammatory diseases such as arthritis.
Advantages And Limitations For Lab Experiments
One of the major advantages of using 4-(Methylthio)-2-[(phenoxyacetyl)amino]butanoic acid in lab experiments is its high purity and stability. 4-(Methylthio)-2-[(phenoxyacetyl)amino]butanoic acid can be easily synthesized and purified, and its purity can be confirmed using various analytical techniques. This makes it an ideal compound for use in biochemical and biophysical experiments. However, one of the limitations of using 4-(Methylthio)-2-[(phenoxyacetyl)amino]butanoic acid is its relatively low solubility in water, which may limit its use in certain experimental setups.
Future Directions
There are several future directions for research on 4-(Methylthio)-2-[(phenoxyacetyl)amino]butanoic acid. One area of research is the development of new synthetic methods for 4-(Methylthio)-2-[(phenoxyacetyl)amino]butanoic acid that are more efficient and cost-effective. Another area of research is the investigation of the potential therapeutic applications of 4-(Methylthio)-2-[(phenoxyacetyl)amino]butanoic acid, particularly in the treatment of metabolic disorders and inflammatory diseases. Additionally, further studies are needed to fully understand the mechanism of action of 4-(Methylthio)-2-[(phenoxyacetyl)amino]butanoic acid and its effects on various enzymes and metabolic pathways.
Conclusion:
In conclusion, 4-(Methylthio)-2-[(phenoxyacetyl)amino]butanoic acid is a synthetic compound that has been extensively studied for its potential applications in scientific research. It has been shown to have various biochemical and physiological effects and has potential therapeutic applications in the treatment of metabolic disorders and inflammatory diseases. Further research is needed to fully understand the mechanism of action of 4-(Methylthio)-2-[(phenoxyacetyl)amino]butanoic acid and to investigate its potential for use in various experimental setups.
Synthesis Methods
4-(Methylthio)-2-[(phenoxyacetyl)amino]butanoic acid can be synthesized using a multi-step process that involves the reaction of phenoxyacetic acid with thioacetic acid followed by the reaction of the resulting product with 2-amino-4-methylthiobutyric acid. The final product is obtained after purification and crystallization. The purity of the final product can be confirmed using various analytical techniques such as NMR spectroscopy and mass spectrometry.
Scientific Research Applications
4-(Methylthio)-2-[(phenoxyacetyl)amino]butanoic acid has been extensively studied for its potential applications in scientific research. One of the major applications of 4-(Methylthio)-2-[(phenoxyacetyl)amino]butanoic acid is in the study of protein-ligand interactions. 4-(Methylthio)-2-[(phenoxyacetyl)amino]butanoic acid can be used as a probe to study the binding of proteins to ligands and to investigate the mechanism of action of various drugs. 4-(Methylthio)-2-[(phenoxyacetyl)amino]butanoic acid has also been used to study the structure and function of enzymes, particularly those involved in the metabolism of fatty acids.
properties
CAS RN |
123529-85-1 |
|---|---|
Product Name |
4-(Methylthio)-2-[(phenoxyacetyl)amino]butanoic acid |
Molecular Formula |
C13H17NO4S |
Molecular Weight |
283.35 g/mol |
IUPAC Name |
4-methylsulfanyl-2-[(2-phenoxyacetyl)amino]butanoic acid |
InChI |
InChI=1S/C13H17NO4S/c1-19-8-7-11(13(16)17)14-12(15)9-18-10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3,(H,14,15)(H,16,17) |
InChI Key |
PRBWCDOXQVNOTE-UHFFFAOYSA-N |
SMILES |
CSCCC(C(=O)O)NC(=O)COC1=CC=CC=C1 |
Canonical SMILES |
CSCCC(C(=O)O)NC(=O)COC1=CC=CC=C1 |
solubility |
31.7 [ug/mL] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





